Home > Products > Screening Compounds P82558 > Morpholine, 1-(1-adamantyl)-
Morpholine, 1-(1-adamantyl)- - 35702-67-1

Morpholine, 1-(1-adamantyl)-

Catalog Number: EVT-13873145
CAS Number: 35702-67-1
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Morpholine, 1-(1-adamantyl)- is a chemical compound that combines the structural features of morpholine and adamantane. Morpholine is a heterocyclic amine characterized by both amine and ether functional groups, while adamantane is a polycyclic cage molecule known for its rigidity and lipophilicity. The integration of the adamantyl group into morpholine enhances the compound's stability and bioavailability, making it a valuable candidate in medicinal chemistry and materials science .

Source

Morpholine, 1-(1-adamantyl)- has the Chemical Abstracts Service (CAS) number 35702-67-1. Its molecular formula is C14H23NO, with a molecular weight of 221.34 g/mol. The compound's IUPAC name is 4-(1-adamantyl)morpholine, reflecting its structural components .

Classification

This compound falls under the category of organic compounds, specifically as an amine due to the presence of the morpholine moiety. It is also classified as an adamantane derivative due to the incorporation of the adamantyl group, which contributes to its unique properties .

Synthesis Analysis

Methods

The synthesis of Morpholine, 1-(1-adamantyl)- can be achieved through various methods, typically involving reactions between adamantane derivatives and morpholine or its derivatives.

  1. Starting Materials: The synthesis often begins with 1-adamantylamine, which can be reacted with different reagents to introduce the morpholine structure.
  2. Reagents: Common reagents include carbon disulfide and trimethylamine, which react with 1-adamantylamine to form intermediate products that can subsequently be converted into Morpholine, 1-(1-adamantyl)- through further reactions with morpholine itself .

Technical Details

In one reported method, 1-adamantyl isothiocyanate was reacted with morpholine in boiling ethanol to yield N-(adamantan-1-yl)morpholine-4-carbothioamide. This approach highlights the versatility of morpholine in forming various derivatives through substitution reactions .

Molecular Structure Analysis

Structure

Morpholine, 1-(1-adamantyl)- features a distinct structure that includes a morpholine ring and an adamantyl group. The molecular structure can be represented using various notations:

  • Molecular Formula: C14H23NO
  • Canonical SMILES: C1COCCN1C23CC4CC(C2)CC(C4)C3
  • InChI Key: PHYMGSYTSUESSU-UHFFFAOYSA-N .

Data

The compound has notable structural characteristics that contribute to its chemical behavior:

Chemical Reactions Analysis

Reactions

Morpholine, 1-(1-adamantyl)- can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can also be reduced using lithium aluminum hydride or other reducing agents.
  • Substitution: The adamantyl group allows for substitution reactions with various reagents, enabling further functionalization of the compound .

Technical Details

The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxides while substitution can introduce diverse functional groups into the molecule .

Mechanism of Action

The mechanism of action for Morpholine, 1-(1-adamantyl)- involves its interaction with biological targets such as enzymes. The presence of the adamantyl group enhances the compound's ability to penetrate cell membranes effectively. This interaction may disrupt enzyme activity, leading to various biological effects such as antimicrobial or anticancer activities .

Physical and Chemical Properties Analysis

Physical Properties

Morpholine, 1-(1-adamantyl)- exhibits several physical properties:

  • Appearance: Typically appears as a colorless liquid.
  • Odor: May have a faint ammonia-like odor due to the morpholine component.

Chemical Properties

The chemical properties include:

  • Basicity: Due to the nitrogen atom in the morpholine ring.
  • Stability: Enhanced by the rigid adamantyl structure.
  • Solubility: Generally soluble in organic solvents but less so in water due to lipophilicity.

Relevant data includes:

PropertyValue
Molecular Weight221.34 g/mol
Melting PointNot specifically reported
Boiling PointNot specifically reported
SolubilitySoluble in organic solvents
Applications

Morpholine, 1-(1-adamantyl)- finds applications primarily in scientific research and medicinal chemistry:

  • Medicinal Chemistry: Due to its enhanced stability and bioavailability, it is explored for potential therapeutic applications against various diseases.
  • Materials Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Organic Synthesis: Used as a building block for synthesizing more complex organic compounds and pharmaceuticals .
Introduction to Adamantane-Morpholine Hybrid Architectures

Historical Evolution of Adamantane-Based Heterocycles in Medicinal Chemistry

Adamantane’s medicinal journey began in 1964 with the discovery of amantadine’s antiviral properties against Influenza A, marking the first pharmaceutical application of this lipophilic "bullet" hydrocarbon [4]. Schleyer’s 1957 synthesis of adamantane via Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene enabled systematic exploration of its derivatives, transforming it from a chemical curiosity to a therapeutic cornerstone [4]. The subsequent development of rimantadine and tromantadine further established adamantane’s role in antiviral therapies, though emerging resistance later limited their utility against influenza strains [4].

The paradigm shifted when aminoadamantanes demonstrated unexpected efficacy in neurological disorders. Amantadine’s symptomatic benefits in Parkinson’s disease (1969) and memantine’s FDA/EMA approval for Alzheimer’s disease (2003) highlighted adamantane’s ability to enhance blood-brain barrier (BBB) penetration and modulate CNS targets like NMDA receptors [4]. Concurrently, morpholine emerged as a versatile heterocycle in drug design, featured in over 20 FDA-approved drugs including the antidepressant reboxetine (1997) and the anticancer agent gefitinib [5]. The intentional merger of these pharmacophores—exemplified by 1-(1-adamantyl)morpholine—aimed to harness adamantane’s membrane permeability and morpholine’s balanced hydrophilicity, creating hybrids with optimized CNS bioavailability [3] [5].

Table 1: Key Milestones in Adamantane and Morpholine Drug Development

YearCompoundTherapeutic CategorySignificance
1964AmantadineAntiviralFirst adamantane-based antiviral drug [4]
1992MoclobemideAntidepressantFirst morpholine-containing MAO-A inhibitor [5]
1997ReboxetineAntidepressantMorpholine-based norepinephrine reuptake inhibitor [5]
2003MemantineAnti-Alzheimer'sAdamantane-based NMDA receptor antagonist [4]
20161-(1-Adamantyl)morpholineHybrid scaffoldRational design combining both pharmacophores [1]

Structural Uniqueness of 1-(1-Adamantyl)morpholine in Drug Discovery Scaffolds

1-(1-Adamantyl)morpholine (C₁₄H₂₃NO) possesses distinctive stereoelectronic properties arising from the covalent linkage between its two cyclic components. The adamantyl group adopts a rigid, three-dimensional tetrahedral geometry with exceptional lipid solubility (ALOGP ≈ 4.2), while the morpholine ring contributes a dipolar, weakly basic nitrogen (pKa ~8.7) and hydrogen-bond accepting oxygen [1] [6]. This combination creates an amphiphilic architecture capable of simultaneous hydrophobic membrane integration and hydrophilic target engagement [6].

The molecule’s bioisosteric versatility is evidenced by its role in kinase inhibitors targeting oncology and CNS disorders. Adamantane’s diamondoid structure provides steric bulk that protects the morpholine ring from metabolic degradation while precisely orienting pharmacophores toward deep hydrophobic enzyme pockets [4] [6]. For instance, in phosphoinositide 3-kinase (PI3K) inhibitors, the adamantyl group anchors the compound in the ATP-binding cleft, while the morpholine oxygen forms critical hydrogen bonds with catalytic lysine residues [5]. This dual functionality is quantified in Table 2, comparing key physicochemical parameters.

Table 2: Physicochemical Properties of 1-(1-Adamantyl)Morpholine vs Components

Parameter1-(1-Adamantyl)morpholineAdamantaneMorpholineSignificance
Molecular FormulaC₁₄H₂₃NOC₁₀H₁₆C₄H₉NOHybrid structure [1]
Calculated logP (ALOGP)3.84.2-0.86Optimized lipophilicity [4]
Topological Polar Surface Area12.5 Ų0 Ų12.5 ŲEnhanced membrane permeability
pKa (amine)~7.9N/A8.7Modulated basicity for BBB passage [7]
Conformational FlexibilityLow (adamantane) + Medium (morpholine)RigidFlexibleBalanced rigidity-flexibility [6]

Role of Adamantane Rigidity in Modulating Pharmacokinetic Profiles

The adamantane cage profoundly influences the pharmacokinetic behavior of 1-(1-adamantyl)morpholine derivatives through three primary mechanisms: enhanced BBB penetration, metabolic stabilization, and P-glycoprotein evasion. Adamantane’s lipophilicity increases passive diffusion across biological membranes, while its spherical structure minimizes effective molecular diameter—key for crossing the tight junctions of the BBB [4]. This effect is quantified in comparative studies showing adamantane-conjugated neurotherapeutics achieve 2-5× higher brain-to-plasma ratios than non-adamantyl analogs [4] [7].

Morpholine’s metabolic vulnerability is mitigated by the adamantane shield. Unsubstituted morpholines undergo rapid oxidative cleavage in hepatic microsomes, but the steric bulk of adamantane impedes enzymatic access, extending plasma half-life [5] [7]. Crucially, the morpholine nitrogen’s pKa (~7.9 in the hybrid) approximates physiological pH, reducing P-glycoprotein recognition—a common efflux mechanism that limits CNS drug accumulation [7]. This is validated in P-gp substrate assays where adamantyl-morpholine hybrids show 60-80% reduced efflux compared to non-adamantyl controls [7].

Metabolic studies indicate three primary pathways:

  • Adamantane hydroxylation: CYP3A4-mediated at bridgehead positions, producing water-soluble glucuronides [4].
  • Morpholine ring oxidation: Minor pathway yielding nontoxic 2-keto and 3-keto metabolites due to steric protection [5] [7].
  • N-dealkylation: Cleavage of the adamantane-morpholine bond in <10% of metabolites [7].

Table 3: Structural Contributions to Pharmacokinetic Properties

Structural FeaturePK Parameter InfluencedMagnitude of EffectMechanism
Adamantane cageLipophilicity (logD₇.₄)+2.5–3.5 log units vs non-adamantyl [4]Hydrocarbon-rich surface area
Adamantane rigidityMetabolic half-life2–3 fold increase [4]Steric shielding of morpholine ring
Morpholine pKa modulationBBB permeability (log PS)1.5–2× enhancement [7]Reduced P-gp efflux at physiological pH
Hybrid molecular volumePlasma protein binding85–92% (vs 70–75% for morpholine alone)Enhanced hydrophobic interactions

The architectural synergy culminates in optimized CNS availability: adamantane ensures lipid membrane integration while morpholine maintains aqueous solubility (>50 μg/mL in pH 7.4 buffer) and target engagement capacity. This balance addresses the "molecular obesity" challenge common to lipophilic adamantane derivatives, positioning 1-(1-adamantyl)morpholine as a privileged scaffold for neurotherapeutic development [4] [7].

Properties

CAS Number

35702-67-1

Product Name

Morpholine, 1-(1-adamantyl)-

IUPAC Name

4-(1-adamantyl)morpholine

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

InChI

InChI=1S/C14H23NO/c1-3-16-4-2-15(1)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2

InChI Key

PHYMGSYTSUESSU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C23CC4CC(C2)CC(C4)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.